Oxamniquine hydrochloride

Description

Global Impact of Schistosomiasis and Therapeutic Challenges

Schistosomiasis, caused by blood flukes of the genus Schistosoma, is a parasitic disease that affects millions of people worldwide, with a particularly high prevalence in Africa. nih.gov Estimates suggest that at least 251.4 million people required preventive treatment in 2021. who.int The disease is often contracted through contact with contaminated freshwater during routine activities such as agriculture, domestic chores, and recreation. who.int The parasitic worms, upon penetrating the skin, develop into adults within the body, leading to a chronic inflammatory condition. who.intnih.gov

The impact of schistosomiasis extends beyond immediate health concerns, causing anemia, stunted growth, and reduced learning ability in children. who.int Chronic infection can impair an individual's capacity to work and, in severe cases, lead to death. who.int The perpetuation of the Schistosoma life cycle is intrinsically linked to inadequate sanitation and lack of access to safe water sources. nih.gov

Therapeutic interventions face several challenges. The biological complexity of the parasite and its ability to modulate the host's immune response present significant hurdles to effective and sustained treatment. springermedizin.de While praziquantel (B144689) has been the standard therapy, concerns about potential drug resistance and its limitations in treating all stages of the parasite's lifecycle underscore the need for a broader range of therapeutic options. nih.govacs.org Furthermore, the long lifespan of the schistosome worms complicates the assessment of treatment efficacy. springermedizin.de

Historical Context of Antischistosomal Drug Development: From Precursors to Oxamniquine (B1677833) Hydrochloride

The quest for effective treatments for schistosomiasis has a long history, with early efforts relying on parenteral administration of antimonial compounds. nih.govoup.com However, the toxicity associated with these early drugs spurred the search for safer and more effective oral medications. nih.gov

A significant step forward in the 1940s was the discovery of Miracil-D, later known as lucanthone (B1684464). researchgate.net This compound, a thioxanthenone derivative, represented a move away from the more toxic antimonials. researchgate.netfrancis-press.com Lucanthone was found to be active against S. mansoni and S. haematobium. researchgate.net However, its utility was limited by side effects and the realization that it was a prodrug, meaning it needed to be metabolized in the body to an active form. researchgate.netwikipedia.org

Further research revealed that the active metabolite of lucanthone was hycanthone (B1673430). researchgate.netwikipedia.org This discovery was a pivotal moment, as it demonstrated that chemical modification of a lead compound could lead to a more potent therapeutic agent. Hycanthone itself was used clinically but also had associated toxicity. nih.gov

The development of oxamniquine represents a significant advancement in the targeted treatment of schistosomiasis, specifically infections caused by Schistosoma mansoni. oxfordsciencetrove.comwikipedia.org Oxamniquine was first identified as a metabolite of the compound UK 3883, initially produced through enzymatic hydroxylation by the fungus Aspergillus sclerotiorum. wikipedia.org This discovery highlighted the potential of microbial metabolism in generating novel drug candidates.

Subsequent research focused on the chemical synthesis and optimization of this new class of compounds, the tetrahydroquinolines. francis-press.comwikipedia.org Oxamniquine emerged as a potent schistosomicidal agent with a mechanism of action distinct from its predecessors. wikipedia.org It is a prodrug that requires enzymatic activation by a sulfotransferase within the parasite to exert its effect. nih.gov This targeted activation contributes to its specificity for S. mansoni. The development of oxamniquine, a semisynthetic tetrahydroquinoline, was a landmark achievement, offering a single-dose oral treatment for S. mansoni infections. oxfordsciencetrove.comwikipedia.org

Structure

3D Structure of Parent

Properties

CAS No. |

51607-43-3 |

|---|---|

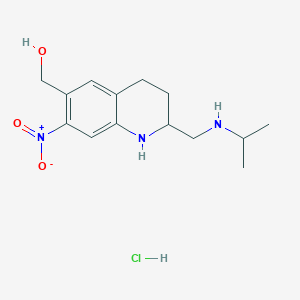

Molecular Formula |

C14H22ClN3O3 |

Molecular Weight |

315.79 g/mol |

IUPAC Name |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol;hydrochloride |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12;/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3;1H |

InChI Key |

CKIKKEOLYKLZKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Oxamniquine Hydrochloride

Prodrug Activation Pathway

Oxamniquine (B1677833) is not inherently toxic to the schistosome; it must first undergo a biochemical transformation to become an active, lethal compound. nih.govnih.govnih.gov This activation is a key step that also dictates the drug's species specificity.

Role of Schistosome Sulfotransferase (SmSULT-OR)

The activation of oxamniquine is catalyzed by a specific enzyme within S. mansoni known as a sulfotransferase, designated SmSULT-OR. nih.govnih.govnih.gov This enzyme is responsible for transferring a sulfuryl group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine. nih.govnih.govdrugbank.com This enzymatic reaction is crucial, and the absence or mutation of a functional SmSULT-OR enzyme renders the parasite resistant to the drug. nih.govnih.gov Evidence for the role of this enzyme comes from studies showing that parasite extracts lose their ability to activate oxamniquine after dialysis, a process that removes the necessary cofactor PAPS. drugbank.comscholaris.ca The activity is restored upon the addition of PAPS, confirming the involvement of a sulfotransferase. drugbank.comscholaris.ca

Enzymatic Conversion and Reactive Metabolite Formation

The sulfation of oxamniquine by SmSULT-OR converts it into an unstable sulfate (B86663) ester. drugbank.comnih.govnih.gov This reactive metabolite is the ultimate active form of the drug. nih.govdrugbank.com The ester then spontaneously dissociates, generating a highly reactive electrophilic carbocation. drugbank.comnih.gov This electrophilic intermediate is capable of alkylating various macromolecules within the parasite, leading to its death. drugbank.comnih.gov

Cellular and Subcellular Targets

Once activated, the reactive metabolite of oxamniquine wreaks havoc on the parasite's essential cellular processes.

DNA Alkylation and Nucleic Acid Metabolism Disruption

A primary target of the activated oxamniquine is the parasite's DNA. drugbank.comnih.govnih.gov The electrophilic metabolite forms covalent adducts with the DNA, effectively alkylating it. drugbank.comnih.govnih.gov This binding to DNA disrupts nucleic acid metabolism and is considered a key mechanism leading to the death of the worm. nih.govdrugbank.comnih.gov Studies using radiolabeled oxamniquine have shown that the drug binds to the DNA of sensitive schistosomes, whereas no such binding is observed in resistant strains. nih.gov It is hypothesized that approximately one molecule of the drug binds per 50,000 DNA base pairs in sensitive worms. nih.gov This irreversible inhibition of nucleic acid synthesis is a critical component of its schistosomicidal effect. drugbank.comwikipedia.org

Impact on Parasite Physiology (e.g., motility, tegumental damage)

Beyond its effects on nucleic acids, oxamniquine also induces significant physiological and morphological changes in the parasite. The drug is known to cause paralysis of the worms. wikipedia.org It also leads to damage of the parasite's outer layer, the tegument, particularly on the dorsal surface. wikipedia.orgchemeurope.com This tegumental damage can expose parasite antigens to the host's immune system. nih.gov However, the damage induced by oxamniquine appears more slowly, over four to eight days, compared to the rapid effects of other schistosomicides like praziquantel (B144689). nih.gov The drug also causes male worms to shift from the mesenteric veins to the liver, where they are eventually eliminated by the host's cellular immune response. wikipedia.orgchemeurope.com While it primarily affects male worms, some minor, reversible changes are also observed in female worms, likely due to the cessation of male stimulation. wikipedia.org

Species Specificity and Activation Orthologs

A defining characteristic of oxamniquine is its high specificity for S. mansoni. It is largely ineffective against other major human-infecting schistosome species, namely S. haematobium and S. japonicum. nih.govdrugbank.comwikipedia.org

This species specificity is directly linked to the parasite's activating enzyme. nih.govnih.gov While S. haematobium and S. japonicum possess orthologous sulfotransferase enzymes (ShSULT and SjSULT, respectively), these enzymes are unable to efficiently activate oxamniquine to a toxic level. nih.govnih.govosti.gov Although these orthologs are active sulfotransferases, differences in their structure and catalytic efficiency appear to be the determining factors for the species-specific toxicity of oxamniquine. nih.govresearchgate.net Structural studies suggest that the ability of the drug to fit correctly within the binding pocket of the sulfotransferase is crucial for the transfer of the sulfuryl group and subsequent activation. nih.govresearchgate.net Research has shown that while the S. mansoni enzyme can activate oxamniquine, the enzyme from S. haematobium is virtually incapable of doing so, explaining the latter's natural resistance. nih.gov The expression levels of these sulfotransferases also differ among species, with SmSULT showing higher expression compared to ShSULT and SjSULT, which may also contribute to the observed species-specific efficacy. nih.govdoaj.org

Drug Resistance Mechanisms and Genetic Basis

Molecular Foundations of Resistance

The core of oxamniquine (B1677833) resistance lies in the parasite's inability to activate the drug. Oxamniquine is a prodrug, meaning it requires enzymatic modification within the parasite to become toxic. nih.govnih.govosti.gov The key enzyme in this activation pathway is a sulfotransferase, encoded by the SmSULT-OR gene. nih.govnih.govplos.org

The primary mechanism of resistance to oxamniquine is the presence of loss-of-function mutations within the Schistosoma mansoni sulfotransferase gene, abbreviated as SmSULT-OR. nih.govbiorxiv.orgopenrepository.com This gene, located on chromosome 6, encodes the enzyme responsible for activating oxamniquine. nih.govplos.org The sulfotransferase enzyme catalyzes the transfer of a sulfonate group to the drug, converting it into an unstable ester. nih.govplos.org This activated form of oxamniquine is a potent electrophile that can alkylate the parasite's DNA, leading to worm death. nih.govplos.org

When mutations occur in the SmSULT-OR gene, they can result in a non-functional or truncated enzyme that is incapable of activating oxamniquine. nih.govplos.org Parasites carrying these mutated alleles cannot process the prodrug into its active, toxic form and are therefore resistant to its effects. nih.govplos.org Resistance is inherited as a recessive trait, meaning a parasite must be homozygous for the loss-of-function alleles to exhibit the resistant phenotype. nih.govnih.gov

Numerous mutations in the SmSULT-OR gene have been identified in both laboratory-selected resistant strains and natural parasite populations. These include single amino acid deletions, non-synonymous single nucleotide polymorphisms (SNPs), and insertions that lead to frameshifts and premature stop codons. plos.orgnih.gov For example, a single amino acid deletion (p.E142del) was identified in a resistant parasite line from Puerto Rico, while a different mutation (p.C35R) was found in parasites from a Brazilian patient who did not respond to treatment. nih.govnih.govplos.org Both of these mutations disrupt the active site of the enzyme, rendering it inactive. nih.govplos.org

| Mutation Type | Specific Mutation | Effect on Protein | Geographic Origin of Identification |

|---|---|---|---|

| Deletion | p.E142del | Loss-of-function, disrupts active site | Puerto Rico, Brazil, West Africa nih.govplos.orgnih.gov |

| Non-synonymous SNP | p.C35R | Loss-of-function, disrupts active site | Brazil nih.govnih.govplos.org |

| Non-synonymous SNP | p.W120R | Predicted loss-of-function | East Africa, Middle East plos.orgbiorxiv.orgopenrepository.com |

| Frameshift Insertion | p.N171IfsX28 | Predicted loss-of-function (truncated protein) | East Africa, Middle East plos.orgbiorxiv.orgopenrepository.com |

| Splice Site Variant | Not specified | Predicted non-functional truncated protein | Brazil nih.gov |

| 1bp Coding Insertion | Not specified | Predicted non-functional truncated protein | Brazil nih.gov |

A significant aspect of oxamniquine resistance is its cross-resistance with the related compound, hycanthone (B1673430). researchgate.netnih.gov Hycanthone, a metabolite of the older drug lucanthone (B1684464), shares a similar mechanism of action with oxamniquine. researchgate.net Both are prodrugs that require activation by the same parasite sulfotransferase enzyme encoded by the SmSULT-OR gene. researchgate.net

Genetic studies have demonstrated that resistance to both hycanthone and oxamniquine is controlled by a single autosomal recessive gene. osti.govresearchgate.net Therefore, schistosomes that have developed resistance to oxamniquine due to mutations in the SmSULT-OR gene are simultaneously resistant to hycanthone. researchgate.net This is because the non-functional sulfotransferase enzyme is unable to activate either compound. researchgate.net The covalent binding of the activated drug to parasite macromolecules, including DNA, is observed in sensitive worms but not in resistant worms when exposed to either hycanthone or oxamniquine. nih.gov

Methodologies for Studying Resistance Mechanisms

A combination of classical genetics and modern molecular biology techniques has been instrumental in elucidating the mechanisms of oxamniquine resistance.

Early investigations into oxamniquine resistance relied on classical genetic approaches. nih.gov Laboratory-based genetic crosses between oxamniquine-sensitive and oxamniquine-resistant strains of S. mansoni were crucial in establishing the fundamental nature of the resistance trait. nih.govnih.gov By analyzing the drug sensitivity of subsequent generations (F1 and F2), researchers demonstrated that resistance is a recessive trait. plos.orgnih.gov

These crosses, combined with linkage mapping, allowed scientists to identify a single quantitative trait locus (QTL) on chromosome 6 that was strongly associated with resistance. nih.gov This work narrowed down the search for the specific gene responsible. Furthermore, in vitro selection, where parasite populations are exposed to the drug in a controlled laboratory setting, was used to generate resistant lines for study, confirming that resistance could be readily selected for. nih.govnih.gov

The advent of precise genome-editing technologies, particularly CRISPR-Cas9, has provided a powerful tool for the functional validation of genes involved in drug resistance. nih.govnih.govwellcomeopenresearch.org This technology allows for targeted mutagenesis, enabling researchers to intentionally disrupt a specific gene and observe the resulting phenotype. encyclopedia.pubspringernature.com

In the context of oxamniquine resistance, CRISPR-Cas9 has been employed to introduce mutations specifically into the SmSULT-OR gene in previously drug-sensitive parasites. nih.govnih.gov By creating deletions and frameshifts in the SmSULT-OR gene, scientists can mimic the naturally occurring loss-of-function mutations. nih.govwellcomeopenresearch.org Studies have shown that inducing such mutations in the SmSULT-OR gene is predicted to confer resistance to oxamniquine if the mutations are homozygous. nih.govnih.gov This approach provides direct, functional proof that the inactivation of the SmSULT-OR gene is the causative mechanism of resistance, confirming the findings from genetic crosses and population studies. nih.gov Further optimization of these protocols aims to create stable, homozygous knock-out parasite lines to serve as definitive models for studying resistance. nih.govwellcomeopenresearch.org

Synthesis, Derivatization, and Structure Activity Relationships Sar

General Synthetic Strategies for Oxamniquine (B1677833) Hydrochloride

The synthesis of oxamniquine has evolved from early methods relying on microbial hydroxylation to more streamlined chemical processes. Initially, the compound was prepared by the enzymatic hydroxylation of its precursor, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, using the fungus Aspergillus sclerotiorum. wikipedia.org

Later, chemical syntheses were developed, often starting from a quinoline-based structure. francis-press.comfrancis-press.com A common strategy involves a multi-step process that includes substitution and reduction reactions. francis-press.comfrancis-press.com For instance, one synthetic route begins with a molecule containing a quinoline (B57606) structure. This starting material undergoes a substitution reaction, followed by hydrogenation using a nickel catalyst. Subsequent nitration with a mixture of concentrated nitric and sulfuric acids introduces a nitro group, leading to the formation of structural isomers that need to be separated. The final step involves the oxidation of a methyl group to a hydroxymethylene group, yielding oxamniquine. francis-press.com

A key challenge in the synthesis has been the cost and complexity associated with the biotransformation hydroxylation process. osti.gov This has spurred the development of more efficient and simplified synthetic approaches that are amenable to large-scale production. plos.org

Rational Drug Design and Derivatization Approaches

The species-specific activity of oxamniquine, primarily against Schistosoma mansoni, and the emergence of drug-resistant strains have driven efforts to design novel analogues with broader efficacy. osti.govchemaxon.com This has been largely guided by a deep understanding of its mechanism of action, which involves activation by a parasite-specific sulfotransferase enzyme.

Structure-Based Drug Design Guided by SmSULT-OR

The discovery that oxamniquine is a prodrug activated by a S. mansoni sulfotransferase (SmSULT-OR) was a pivotal moment in the rational design of new derivatives. nih.govfrancis-press.com Crystallographic studies of SmSULT-OR in complex with oxamniquine provided detailed insights into the drug's binding mode and the molecular basis for its activation. nih.govresearchgate.net This structural information revealed key interactions within the enzyme's active site and highlighted differences between the sulfotransferases of S. mansoni and other Schistosoma species, such as S. haematobium and S. japonicum, which are not susceptible to oxamniquine. osti.gov

This knowledge of the enzyme structure and the identification of homologous sequences in other schistosome species allowed for a highly efficient and rational approach to designing derivatives with the potential for broader activity. nih.gov The goal has been to modify the oxamniquine scaffold to improve its fit and subsequent sulfation within the binding pockets of the sulfotransferases from S. haematobium (ShSULT) and S. japonicum (SjSULT). nih.gov

Iterative Design and Synthesis of Novel Analogues

An iterative process combining structure-guided design, chemical synthesis, and biological testing has been instrumental in the development of new oxamniquine analogues. nih.govnih.gov This approach involves designing new compounds based on the crystal structure of the sulfotransferase, synthesizing these derivatives, and then evaluating their efficacy in killing schistosome worms in vitro. nih.gov The most effective derivatives are then co-crystallized with the target enzyme to further refine the structure-activity relationship (SAR) and guide the next round of design. nih.govresearchgate.net

This iterative cycle has led to the synthesis and testing of over 300 derivatives, resulting in the identification of several promising lead compounds. nih.gov For example, this process led to the discovery of CIDD-0066790, which showed broad-spectrum activity. nih.gov Further optimization resulted in the development of its R enantiomer, CIDD-0072229, which demonstrated enhanced killing of S. mansoni, S. haematobium, and S. japonicum. nih.gov Another notable derivative, CIDD-0149830, emerged from this iterative process and was found to be highly effective against all three major human schistosome species. nih.govnih.gov

| Compound | Target Species | Efficacy | Reference |

| CIDD-0066790 | S. mansoni, S. haematobium, S. japonicum | Broad-species activity | nih.gov |

| CIDD-0072229 (R enantiomer of CIDD-0066790) | S. mansoni, S. haematobium, S. japonicum | Better killing than parent compound | nih.gov |

| CIDD-0149830 | S. mansoni, S. haematobium, S. japonicum | Kills 100% of all three species within 5-7 days in vitro | nih.govnih.gov |

| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 100% killing of all three species in vitro at 71.5 μM | researchgate.netplos.org |

Chemically Diverse Derivatizations (e.g., ferrocene (B1249389), ruthenocene, specific CIDD compounds)

To explore new chemical space and potentially overcome the limitations of oxamniquine, a variety of derivatizations have been synthesized and evaluated. These include organometallic derivatives and other structurally diverse compounds.

Organometallic derivatives, such as those containing ferrocene and ruthenocene, have been investigated to potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. plos.org A ferrocenyl derivative of oxamniquine was synthesized and showed potent activity against both larval and adult S. mansoni worms in vitro. researchgate.netnih.gov Subsequently, a ruthenocenyl and a benzyl (B1604629) derivative were also synthesized to probe the importance of the organometallic moiety. researchgate.netnih.gov All three of these derivatives—ferrocenyl, ruthenocenyl, and benzyl—were found to be lethal to both S. mansoni and S. haematobium adults in vitro. researchgate.netnih.gov

The Center for Innovative Drug Discovery (CIDD) has been at the forefront of synthesizing a wide range of oxamniquine analogues. These compounds, developed through the iterative design process, represent a chemically diverse set of molecules aimed at achieving broad-spectrum anti-schistosomal activity. nih.gov The synthesis of these novel small molecules often involves a simplified and efficient approach, moving away from the dependency on the parent oxamniquine structure. osti.govplos.org

| Derivative Type | Example Compound(s) | Key Findings | Reference(s) |

| Ferrocenyl | Ferrocenyl-oxamniquine (1) | Killed larval and adult S. mansoni in vitro; completely eliminated worm burden in mice at 200 mg/kg. | researchgate.netnih.gov |

| Ruthenocenyl | Ruthenocenyl-oxamniquine (5) | Lethal to both S. mansoni and S. haematobium adults in vitro. | researchgate.netnih.gov |

| Benzyl | Benzyl-oxamniquine (6) | Lethal to both S. mansoni and S. haematobium adults in vitro. | researchgate.netnih.gov |

| CIDD Compounds | CIDD-0149830, CIDD-0150303 | Broad-spectrum activity against S. mansoni, S. haematobium, and S. japonicum. | nih.govresearchgate.netplos.org |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of oxamniquine and its biological activity is fundamental for the design of more effective drugs. SAR studies have been crucial in identifying the key molecular features required for schistosomicidal action.

Identification of Key Pharmacophoric Elements

The pharmacophore of oxamniquine, which represents the essential structural features for its biological activity, has been delineated through extensive SAR studies. quizlet.com One of the most critical elements is the ortho-nitrobenzyl moiety, which is essential for the prodrug's activation by the sulfotransferase enzyme. osti.govresearchgate.net The hydroxymethylene group is also a key feature, as it is the site of sulfonation. francis-press.com

SAR studies have also explored modifications to other parts of the molecule. For instance, the nature of the secondary amine side chain has been shown to be important for activity. francis-press.com A branched alkyl group on the secondary nitrogen can enhance activity by increasing the contact area with the binding site. francis-press.com However, extending the length of this side chain can lead to a reduction or elimination of activity. francis-press.comfrancis-press.com The tetrahydroquinoline ring system provides a rigid scaffold, and modifications to this ring have also been explored to understand its contribution to activity. osti.gov

Impact of Molecular Modifications on Efficacy and Selectivity

The species-specific activity of oxamniquine, which is primarily effective against Schistosoma mansoni, has driven extensive research into modifying its structure to broaden its efficacy against other human schistosome species like S. haematobium and S. japonicum. nih.govnih.gov Structure-based drug design, guided by X-ray crystallography of the S. mansoni sulfotransferase (SmSULT-OR) enzyme that activates oxamniquine, has been a key strategy in developing new analogs. nih.govplos.org This approach has led to the synthesis and testing of over 350 derivatives, resulting in several promising compounds with enhanced and broader anti-schistosomal activity. plos.org

Enantiomeric and Stereochemical Influences

Oxamniquine is administered as a racemic mixture, but research has shown that its enantiomers possess different levels of activity. osti.govplos.org Structural and functional characterization revealed that the S-enantiomer of oxamniquine (S-OXA) demonstrates the majority of the schistosomicidal activity. osti.govplos.org Crystal structures show that while both R- and S-enantiomers can bind to the sulfotransferase active site, S-OXA appears to outcompete the R-enantiomer. osti.govplos.org

This stereochemical importance extends to its derivatives. For the racemic compound CIDD-0066790, which showed broad-species activity, subsequent testing of its separated enantiomers found that the R-enantiomer, CIDD-0072229, was more effective at killing S. mansoni, S. haematobium, and S. japonicum than the parent compound. nih.govplos.org

Broadening the Spectrum of Activity

A primary goal of derivatization is to overcome the resistance of S. haematobium and S. japonicum to oxamniquine. nih.gov While the sulfotransferase enzymes in these species share significant sequence identity with SmSULT, key variations in the active site are thought to prevent the effective binding and activation of the parent drug. osti.gov By modifying the oxamniquine structure, researchers have successfully developed derivatives that can be accommodated within the binding pockets of the sulfotransferases from all three major human schistosome species. plos.orgosti.gov

Several derivatives developed by the Center for Innovative Drug Discovery (CIDD) have shown significant promise. An iterative process of design, synthesis, and testing has identified compounds like CIDD-0149830, which kills 100% of adult worms of all three species within seven days in vitro. nih.govplos.org Other potent derivatives, CIDD-0150610 and CIDD-0150303, were found to kill 100% of all three species in vitro at a concentration of 71.5 μM. plos.orgresearchgate.netnih.gov

The efficacy of these new compounds has been demonstrated both in vitro and in vivo.

| Compound | Target Species | Concentration | % Killing | Time to 100% Kill | Notes |

|---|---|---|---|---|---|

| Oxamniquine (OXA) | S. mansoni | 143 μM | 90% | 14 days | Less effective against paired males (60%). plos.orgresearchgate.net |

| CIDD-0150610 | S. mansoni, S. haematobium, S. japonicum | 71.5 μM | 100% | N/A | Kills 100% of both genders from all three species. plos.orgosti.gov |

| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 71.5 μM | 100% | < 24 hours at 143 µM | Kills 100% of all life stages at 143 μM. plos.orgosti.govresearchgate.net |

| CIDD-0149830 (830) | S. mansoni, S. haematobium, S. japonicum | 143 μM | 100% | < 7 days | Kills 100% of all three species. nih.govplos.org Less effective at 71.5 µM against S. haematobium & S. japonicum. osti.gov |

| CIDD-0066790 | S. mansoni, S. haematobium, S. japonicum | N/A | >80% | N/A | Demonstrated broad-species activity. nih.govplos.org |

| CIDD-0072229 (R-enantiomer of 66790) | S. mansoni, S. haematobium, S. japonicum | N/A | >90% | N/A | More effective than the parent racemic compound. nih.gov |

| Compound | Target Species | Worm Burden Reduction (%) |

|---|---|---|

| Oxamniquine (OXA) | S. mansoni | 93% |

| CIDD-0150303 | S. mansoni | 81.8% |

| PZQ-Resistant S. mansoni (in combination with PZQ) | 90.8% | |

| CIDD-0149830 | S. haematobium | 80.2% |

| CIDD-0066790 | S. japonicum | 86.7% |

Data sourced from references plos.orgresearchgate.netnih.govresearchgate.net

Organometallic and Other Structural Modifications

Research has also explored modifications beyond the aminopyrrolidine core. The synthesis of organometallic derivatives of oxamniquine has yielded compounds with potent activity. A ferrocenyl derivative was found to kill both larval and adult S. mansoni worms in vitro and completely eliminated the worm burden in mice at a dose of 200 mg/kg. nih.gov Further investigation into a ruthenocenyl and a benzyl derivative showed that all three compounds were lethal to both S. mansoni and S. haematobium adults in vitro, and achieved significant worm burden reductions (76-93%) in mice infected with S. mansoni. nih.gov These findings suggest these compounds may have a different binding mode or mechanism of action compared to the parent drug. nih.gov

Other structure-activity relationship studies have noted several key trends:

An electron-deficient aromatic ring is beneficial for activity. francis-press.com

A secondary amino group on the side chain is optimal. francis-press.com

Branching of the alkyl chain can increase activity. francis-press.com

Modifying the side alkylamine group can preserve activity. nih.gov

Replacing the methyl group on the quinoline ring with a hydroxymethylene group was a critical alteration that finalized the active oxamniquine structure, as the hydrogen bond formed results in a stronger interaction with the target binding site. francis-press.comfrancis-press.com

These molecular modifications have successfully transformed oxamniquine from a species-specific drug into a platform for developing broad-spectrum anti-schistosomal agents. nih.gov The resulting derivatives show high efficacy against all three major human schistosome species, including against juvenile stages and praziquantel-resistant strains, highlighting their potential as next-generation treatments. plos.orgresearchgate.net

Preclinical Pharmacological and Toxicological Investigations Non Human Focus

In Vitro Efficacy Assessments

In vitro studies have been instrumental in characterizing the direct effects of oxamniquine (B1677833) on Schistosoma mansoni at various life stages. These controlled laboratory experiments have provided foundational knowledge of the drug's schistosomicidal activity.

Oxamniquine demonstrates potent activity against adult S. mansoni worms in vitro, though it is not effective against other Schistosoma species. drugbank.com The drug's mechanism is linked to its activation by a parasite-specific sulfotransferase enzyme. plos.orgnih.gov This activation is crucial for its ability to kill the worms. nih.gov Once activated, oxamniquine is thought to bind to the parasite's DNA, leading to the inhibition of nucleic acid synthesis, which ultimately results in paralysis and death. wikipedia.orgyoutube.comscielo.br

Studies have shown that oxamniquine primarily acts on male worms, causing them to detach from the mesenteric veins and migrate to the liver, where they are eliminated by the host's immune response. wikipedia.org While female worms are also affected, the changes are often reversible and considered a secondary effect due to the loss of male stimulation. wikipedia.org In vitro assays have demonstrated significant worm killing at concentrations of 71.5 μM and 143 μM, with up to 90% killing observed at the higher concentration over a 14-day period. nih.gov Shorter exposure times of 15 to 30 minutes have also proven effective in inducing worm death. nih.gov

Furthermore, research into oxamniquine derivatives has shown promise in overcoming the species-specificity of the parent drug. Some derivatives have demonstrated 100% killing of all life stages of S. mansoni, including schistosomula, at a concentration of 143 μM. plos.orgresearchgate.net

In Vitro Efficacy of Oxamniquine and Its Derivatives Against Schistosoma

| Compound | Target Species | Life Stage | Concentration (μM) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Oxamniquine | S. mansoni | Adult | 71.5 - 143 | Up to 90% killing | nih.gov |

| Oxamniquine | S. mansoni | Adult | 71.5 | 40% killing | plos.org |

| CIDD-0150303 (Derivative) | S. mansoni | All stages | 143 | 100% killing | plos.orgresearchgate.net |

| CIDD-0150610 (Derivative) | S. mansoni, S. haematobium, S. japonicum | Adult | 71.5 | 100% killing | plos.org |

| CIDD-0150303 (Derivative) | S. mansoni, S. haematobium, S. japonicum | Adult | 71.5 | 100% killing | plos.org |

Exposure to oxamniquine induces significant morphological and ultrastructural damage to S. mansoni, particularly to the tegument of male worms. wikipedia.org Scanning and transmission electron microscopy have revealed time-dependent alterations following treatment. parasite-journal.org

Initial changes, observed as early as 24 hours post-treatment, include basal vacuolation of the tegument and disorganization of both tegumental and non-tegumental cells. parasite-journal.org A striking feature of oxamniquine-induced damage is the formation of "bubble-like" lesions on the worm surface, which are a result of prominent intercellular edema. parasite-journal.org These lesions can be focal or diffuse. parasite-journal.org

Other observed ultrastructural changes include:

Damage to the dorsal tegument, which is more severe than on the ventral surface. wikipedia.org

Swelling of the tegumental surface. parasite-journal.org

Changes in the appearance and form of tubercles and sensory bulbs, which may appear collapsed or disrupted. parasite-journal.org

A reduction in the height and number of surface pits and channels. parasite-journal.org

A decrease in the number of tegumentary bosses and spines in the regions with "bubble" lesions. parasite-journal.org

These extensive structural damages compromise the parasite's integrity and are a direct consequence of the drug's action. Studies on oxamniquine derivatives have also reported similar patterns of tegumental damage, including blebs, sloughing, and rupturing of the tegument in both S. mansoni and S. haematobium. unifr.ch

The primary metabolic effect of oxamniquine on S. mansoni is the irreversible inhibition of nucleic acid synthesis. wikipedia.orgyoutube.commdpi.comcuni.cz The drug is activated by a schistosome sulfotransferase enzyme, which converts it into an ester. drugbank.comyoutube.com This activated form can then alkylate the parasite's DNA, disrupting DNA replication and transcription, which ultimately leads to cell death. drugbank.comyoutube.comscielo.br

In addition to its effects on nucleic acid metabolism, oxamniquine is also believed to have an anticholinergic effect, which leads to increased motility and paralysis of the worms. wikipedia.orgmdpi.com This contraction and paralysis contribute to the detachment of the worms from the walls of the mesenteric venules. wikipedia.org Studies have shown that while oxamniquine persistently inhibits DNA, RNA, and protein synthesis in sensitive S. mansoni, these effects are only transient in resistant strains and other Schistosoma species. nih.gov

In Vivo Efficacy Studies in Animal Models

In vivo studies in various animal models have been crucial for confirming the schistosomicidal activity of oxamniquine observed in vitro and for understanding its effects within a living host system.

Rodent models, particularly mice and hamsters, have been extensively used to evaluate the in vivo efficacy of oxamniquine against S. mansoni infections. plos.org In these models, oxamniquine causes a shift of the adult worms from the mesenteric veins to the liver, where the male worms are trapped and subsequently eliminated by the host's cellular immune response. drugbank.comwikipedia.org

Studies in mice infected with S. mansoni have shown that oxamniquine can reduce the worm burden by as much as 93%. plos.org Research on oxamniquine derivatives has also demonstrated significant reductions in worm burden in both mice and hamsters infected with S. mansoni, S. haematobium, and S. japonicum. plos.orgresearchgate.net For instance, certain derivatives have achieved worm burden reductions of up to 81.8% against S. mansoni in mice and 80.2% against S. haematobium in hamsters. plos.orgresearchgate.net These studies highlight the potential of these new compounds to overcome the species limitations of the original drug. plos.org

In Vivo Efficacy of Oxamniquine and Derivatives in Rodent Models

| Compound | Animal Model | Parasite Species | Worm Burden Reduction (%) | Reference |

|---|---|---|---|---|

| Oxamniquine | Mice | S. mansoni | 93 | plos.org |

| CIDD-0149830 (Derivative) | Mice | S. mansoni | 72.3 | plos.org |

| CIDD-0150303 (Derivative) | Mice | S. mansoni | 81.8 | plos.orgnih.gov |

| CIDD-0149830 (Derivative) | Hamsters | S. haematobium | 80.2 | plos.orgresearchgate.net |

| CIDD-0150610 (Derivative) | Hamsters | S. haematobium | 69.1 | plos.org |

| CIDD-0150303 (Derivative) | Hamsters | S. haematobium | 60 | plos.org |

| CIDD-066790 (Derivative) | Hamsters | S. japonicum | 86.7 | researchgate.net |

The life cycle of Schistosoma involves a freshwater snail as an intermediate host. plos.orgosti.gov Studies have investigated the effect of oxamniquine on the intramolluscan stages of S. mansoni in the snail host, Biomphalaria glabrata. nih.gov

When infected snails were treated with oxamniquine during the pre-patent period (before the shedding of cercariae), the development of the parasite was delayed, leading to an increase in the pre-patent period by approximately 10 days. nih.gov During the patent period (when cercariae are being shed), treatment with oxamniquine alone interrupted cercarial shedding, although the snails were able to resume shedding cercariae in similar quantities to those observed before treatment. nih.gov

Interestingly, a combination of oxamniquine and praziquantel (B144689) showed a synergistic effect. When administered during the patent period, this combination not only stopped the shedding of cercariae but also resulted in the "cure" of the snails, indicating the elimination of the parasite from the snail host. nih.gov These findings suggest that targeting the intramolluscan stage could be a viable strategy for schistosomiasis control. nih.gov

Evaluation of Worm Burden Reduction and Parasite Elimination

Preclinical investigations in animal models have been crucial in quantifying the schistosomicidal activity of oxamniquine and its derivatives by measuring the reduction in worm burden. In mice infected with Schistosoma mansoni, oxamniquine has demonstrated significant efficacy. For instance, treatment with oxamniquine can reduce the number of worms by 93%. plos.org

The development of oxamniquine derivatives has aimed to broaden its activity against other schistosome species and to overcome resistance. In vivo studies using mouse and hamster models have shown promising results. For example, the derivative CIDD-0150303 achieved an 81.8% reduction in S. mansoni worm burden in mice. plos.orgnih.gov Other derivatives have also shown significant, species-specific efficacy. CIDD-0149830 reduced S. haematobium worm burden by 80.2% in hamsters, and CIDD-066790 achieved an 86.7% reduction against S. japonicum in mice. plos.orgresearchgate.net

These studies often involve infecting the animal model with a specific number of cercariae, allowing the parasites to mature, and then administering the test compound. The worm burden is later determined by perfusing the hepatic portal system and mesenteric veins to recover and count the adult worms. The percentage reduction is calculated by comparing the mean number of worms in the treated group to that in the untreated control group.

Notably, some derivatives have shown efficacy against juvenile stages of the parasite, a significant advantage as the commonly used drug, praziquantel, is less effective against immature schistosomes. plos.orgnih.gov For example, the derivative CIDD-0150303 was effective in reducing worm burden in vivo against S. mansoni and demonstrated 100% killing of all life stages in vitro. plos.orgnih.gov

Table 1: In Vivo Efficacy of Oxamniquine and its Derivatives in Animal Models

| Compound | Animal Model | Schistosoma Species | Worm Burden Reduction (%) |

|---|---|---|---|

| Oxamniquine | Mouse | S. mansoni | 93.0% plos.org |

| CIDD-0150303 | Mouse | S. mansoni | 81.8% researchgate.netosti.gov |

| CIDD-0149830 | Hamster | S. haematobium | 80.2% plos.orgresearchgate.net |

| CIDD-066790 | Mouse | S. japonicum | 86.7% plos.orgresearchgate.net |

| CIDD-0072229 (R-enantiomer of CIDD-0066790) | Mouse | S. japonicum | >90% nih.gov |

| CIDD-0149830 | Mouse | S. japonicum | 100% (in vitro) nih.govnih.gov |

Comparative Preclinical Efficacy with Other Antischistosomal Agents

The preclinical efficacy of oxamniquine and its derivatives has been frequently compared to praziquantel, the current standard of care for all major human schistosomiasis species. nih.govnih.govresearchgate.net While oxamniquine is only effective against S. mansoni, praziquantel has a broader spectrum of activity. wikipedia.orgdrugbank.com However, concerns about emerging praziquantel resistance have driven the development of new compounds, including oxamniquine derivatives. plos.orgnih.gov

In preclinical models, oxamniquine shows high efficacy against susceptible S. mansoni strains. scielo.br However, praziquantel has been shown to be 100% effective against S. mansoni strains that are completely resistant to oxamniquine. scielo.br This suggests different mechanisms of action and a lack of cross-resistance, which is beneficial for combination therapy strategies.

Newly developed oxamniquine derivatives have demonstrated significant advantages over both the parent compound and, in some aspects, praziquantel. For instance, derivatives such as CIDD-0150303, CIDD-0149830, and CIDD-066790 have been engineered to be effective against all three major human schistosome species (S. mansoni, S. haematobium, and S. japonicum). plos.orgresearchgate.net In vitro studies showed that derivatives CIDD-0150610 and CIDD-0150303 kill 100% of all three species. plos.orgresearchgate.net

Furthermore, some of these derivatives are effective against PZQ-resistant strains of S. mansoni. plos.org A combination of the derivative CIDD-0150303 with praziquantel resulted in a 90.8% reduction in worm burden of a praziquantel-resistant parasite strain in a mouse model. plos.org This highlights the potential of these new compounds to be used in combination therapies to improve efficacy and combat resistance. plos.org

Table 4: Comparative In Vitro/In Vivo Efficacy of Antischistosomal Agents

| Compound | Target Species | Key Preclinical Finding | Source(s) |

|---|---|---|---|

| Oxamniquine | S. mansoni | Effective against sensitive strains, but resistance has been documented. plos.orgresearchgate.net | plos.orgresearchgate.net |

| Praziquantel | S. mansoni, S. haematobium, S. japonicum | Broad-spectrum activity; effective against oxamniquine-resistant strains. scielo.br Not effective against juvenile worms. plos.orgosti.gov | plos.orgosti.govscielo.br |

| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 100% in vitro killing of all three species; 81.8% in vivo worm burden reduction against S. mansoni. plos.orgresearchgate.net | plos.orgresearchgate.net |

| CIDD-0149830 | S. mansoni, S. haematobium, S. japonicum | 100% in vitro killing of all three species; 80.2% in vivo worm burden reduction against S. haematobium. plos.orgresearchgate.netnih.gov | plos.orgresearchgate.netnih.gov |

| Hycanthone (B1673430) | S. haematobium | Potent activity, but has carcinogenic properties. plos.org | plos.org |

| CIDD-0150303 + Praziquantel | PZQ-resistant S. mansoni | 90.8% worm burden reduction in a mouse model, demonstrating synergy. plos.org | plos.org |

Computational Chemistry and Structural Biology Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking studies have provided significant insights into the binding of oxamniquine (B1677833) to the active site of S. mansoni sulfotransferase (SmSULT-OR). Oxamniquine is a chiral molecule, and its enantiomers exhibit different biological activities. nih.gov Computational modeling has been employed to understand the interactions of both the R- and S-enantiomers of oxamniquine with SmSULT-OR. researchgate.net

The crystal structure of SmSULT-OR in complex with oxamniquine revealed that although a racemic mixture was used for crystallization, only the S-enantiomer was observed in the active site. nih.gov This suggests a preferential binding of the S-enantiomer. Docking studies have further explored the binding modes of both enantiomers. In the S-OXA•SmSULT•PAP complex, the nitro moiety of S-oxamniquine forms a hydrogen bond with Thr157 (2.7 Å). researchgate.net In contrast, the nitro moiety of the R-enantiomer is positioned further away from Thr157 (3.5 Å), indicating a weaker hydrogen bond. researchgate.net The hydroxyl group of both enantiomers is in a suitable position to form a hydrogen bond with the side chain of Asp91. researchgate.net

The piperidine (B6355638) rings of the enantiomers adopt opposite puckers, but the isopropylaminomethyl groups of both R- and S-oxamniquine are situated in similar positions within the binding pocket. researchgate.net A key difference is the interaction with surrounding water molecules; a water molecule is observed within hydrogen bonding distance to the piperidine amine of the R-enantiomer, a position that is not occupied in the S-enantiomer complex due to steric hindrance. researchgate.net These detailed interaction maps help to explain the observed higher schistosomicidal activity of the S-enantiomer, as it appears to have a better steric and energetic fit within the enzyme's active site. researchgate.netplos.org

Docking studies have also been crucial in the rational design of oxamniquine derivatives. For instance, the docking of a derivative, CIDD-0072229, into the SmSULT-OR active site yielded a docking score of -9.985, indicating strong binding affinity. nih.gov This derivative demonstrated extensive interactions with residues in the α2, α6, α11, and α12 helices of the enzyme. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been utilized to study the conformational dynamics and stability of the oxamniquine-SmSULT-OR complex. nih.gov These simulations provide a dynamic view of the ligand-protein interactions and can help to understand the mechanism of drug action at an atomic level.

Classical molecular dynamics simulations have been performed on both the S. mansoni (SmSULT) and S. haematobium (ShSULT) sulfotransferases in complex with oxamniquine and its analogues. researchgate.net These simulations have been conducted for both enantiomers of the compounds to investigate differences in their dynamic behavior. researchgate.net The GROMACS software package has been employed for these simulations. nih.gov To accurately model the system, force field parameters for oxamniquine and its derivatives have been developed using quantum mechanics calculations (DFT with B3LYP functional and a 6-31+G* basis set). researchgate.net

One study investigated the conformational dynamics of the binding site residues in both the free and oxamniquine-bound forms of SmSULT. nih.gov The results indicated that the enzyme utilizes a hybrid mechanism of induced fit and conformational selection to bind oxamniquine. nih.gov The binding energy of oxamniquine to SmSULT was calculated to be -130.091 ± 8.800 kJ/mol, with Phe45 being a significant contributor to this binding energy. nih.gov

X-ray Crystallographic Studies of SmSULT-OR and Ligand Complexes

X-ray crystallography has been a cornerstone in understanding the structural basis of oxamniquine's action. The determination of the crystal structure of S. mansoni sulfotransferase (SmSULT-OR) in complex with oxamniquine has provided atomic-level details of their interaction. nih.govuthscsa.edurcsb.org These structures have been crucial for rational drug design efforts aimed at developing oxamniquine derivatives with activity against other Schistosoma species. uthscsa.edu

The crystal structure of SmSULT-OR complexed with racemic oxamniquine (PDB ID: 4MUB) was determined at a resolution of 1.75 Å. rcsb.org This study revealed that only the S-enantiomer of oxamniquine was present in the active site, providing a structural explanation for its higher potency. nih.gov Subsequently, crystal structures of SmSULT in complex with the purified R- and S-enantiomers of oxamniquine were also determined, further elucidating the specific interactions of each enantiomer. researchgate.net

The detailed structural information obtained from these crystallographic studies has guided the development of over 350 oxamniquine derivatives in an iterative structure-guided drug design approach. doaj.orgnih.gov

Table 1: X-ray Diffraction Data and Refinement Statistics for SmSULT-Oxamniquine Complexes

| Data Collection and Refinement | R-OXA•SmSULT•PAP researchgate.net | S-OXA•SmSULT•PAP researchgate.net | Racemic OXA•SmSULT•PAP (4MUB) rcsb.org |

| PDB ID | 4MUC | 4MUD | 4MUB |

| Resolution (Å) | 1.80 | 1.30 | 1.75 |

| Space group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| Cell dimensions (a, b, c in Å) | 59.5, 83.1, 120.4 | 59.2, 82.5, 119.5 | 59.4, 83.2, 120.5 |

| R-work/R-free (%) | 18.0 / 22.1 | 16.5 / 19.1 | 17.1 / 20.2 |

| Number of atoms | 4739 | 5227 | 2400 |

| Average B-factor (Ų) | 22.9 | 15.5 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of oxamniquine, a robust structure-activity relationship (SAR) program has been guided by X-ray crystallography and schistosoma killing assays, leading to the testing of over 300 derivatives. nih.gov This extensive SAR has been pivotal in identifying new lead compounds with improved efficacy. nih.gov

The development of QSAR models relies on the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of molecules. These descriptors can be categorized into several classes, including topological, geometrical, electronic, and hybrid descriptors. While specific QSAR models for oxamniquine hydrochloride are not extensively detailed in the available literature, the principles of QSAR have been applied to the broader class of antischistosomal agents.

The goal of these studies is to design new oxamniquine analogues that are effective against all three major human schistosome species. nih.gov The SAR studies on oxamniquine derivatives have shown that various electron-withdrawing substituents on the benzyl (B1604629) side chain are preferred for antischistosomal activity. nih.gov The iterative process of designing, synthesizing, and testing new derivatives, informed by their structural and physicochemical properties, is a practical application of QSAR principles. nih.govdoaj.org The ultimate aim is to develop a novel small molecule with a physicochemical profile similar to oxamniquine but with a more simplified and efficient synthesis process. nih.gov

Future Directions and Research Gaps

Development of Broad-Spectrum Oxamniquine (B1677833) Derivatives

Oxamniquine is primarily effective against Schistosoma mansoni, one of the three major species of schistosomes that infect humans. nih.gov A significant area of research is dedicated to re-engineering the molecule to create derivatives with pan-species activity. Through a structure-based drug design approach, which utilizes X-ray crystallography and in-vitro worm killing assays, researchers have designed, synthesized, and tested over 350 oxamniquine derivatives. nih.govnih.gov

This iterative process has yielded several promising lead compounds that demonstrate potent activity against all three major human schistosome species: S. mansoni, S. haematobium, and S. japonicum. nih.govbioworld.com For instance, the derivative CIDD-0149830, designed as a hybrid structure, was found to kill 100% of all three species in vitro within seven days. nih.gov More recent studies identified CIDD-0150610 and CIDD-0150303 as highly potent derivatives, achieving 100% killing of all three species at a concentration of 71.5 μM. nih.gov The derivative CIDD-0150303, an enantiomer of CIDD-0149830, also showed a remarkable ability to kill all life stages of the parasite in vitro. nih.govbioworld.com

These findings represent a critical step toward a single-dose, broad-spectrum treatment derived from the oxamniquine scaffold.

Table 1: In Vivo Efficacy of Novel Oxamniquine Derivatives

This table summarizes the worm burden reduction achieved by a single 100 mg/kg oral dose of different oxamniquine derivatives in infected mouse models.

| Derivative | Target Species | Worm Burden Reduction (%) | Citation |

| CIDD-0150303 | S. mansoni | 81.8% | nih.gov |

| CIDD-0149830 | S. haematobium | 80.2% | nih.gov |

| CIDD-0066790 | S. japonicum | 86.7% | nih.gov |

Strategies to Overcome Drug Resistance

The widespread use of praziquantel (B144689), the current standard of care for schistosomiasis, has raised concerns about the potential for drug resistance. frontiersin.org Developing new agents that can treat praziquantel-resistant infections is a global health priority. Novel oxamniquine derivatives present a promising strategy to address this challenge. nih.govosti.gov

Research has shown that oxamniquine resistance alleles were present in some S. mansoni populations even before the drug was widely used. osti.gov However, new derivatives are being developed to be effective even against strains that show resistance to other drugs. A key finding demonstrated that the derivative CIDD-0150303, when used in combination with praziquantel, was highly effective in an animal model with praziquantel-resistant parasites. nih.gov This suggests that these new compounds can not only serve as alternative treatments but may also be used to restore the efficacy of existing drugs.

Exploration of Combination Therapies in Preclinical Settings

Given the complexity of schistosomiasis and the threat of resistance, combination therapy is a highly attractive strategy. Combining drugs with different mechanisms of action can enhance efficacy, reduce the likelihood of selecting for resistant parasites, and potentially lower required doses. nih.govbioworld.com

Preclinical studies are actively exploring the potential of new oxamniquine derivatives in combination regimens. The most notable example is the co-administration of the derivative CIDD-0150303 with praziquantel. nih.govbioworld.com In a mouse model of infection with praziquantel-resistant parasites, a single co-dose of PZQ and CIDD-0150303 (at 100 mg/kg each) reduced the worm burden by a remarkable 90.8%. nih.gov This synergistic effect highlights the potential for using these new derivatives to improve current treatment protocols and mitigate the development of resistance. bioworld.com

Advanced Delivery Systems for Improved Preclinical Pharmacokinetics

A significant challenge in oxamniquine research has been the discrepancy between in vitro efficacy and in vivo results, often referred to as the in vitro-in vivo paradox. nih.gov The plasma concentrations observed in clinical settings are often much lower than the concentrations required to kill the worms in a lab dish. nih.gov Recent pharmacokinetic studies have shown that the parasite, which resides in the portal vein system, is exposed to much higher concentrations of the drug than what is measured in peripheral blood. nih.gov

Future research is focused on developing advanced delivery systems to improve the pharmacokinetic profile of oxamniquine and its derivatives. This includes creating new formulations to enhance solubility and oral absorption. nih.gov For example, formulating oxamniquine in an acetate (B1210297) buffer was shown to improve its utility in oral gavage studies in mice, better recapitulating the doses used in humans. nih.gov The goal is to design second-generation analogs with optimized physiochemical properties that lead to rapid oral absorption and high portal vein concentrations, thus maximizing exposure at the site of infection. nih.gov Further studies are also needed to enhance the bioavailability of these compounds within the parasite's specific microenvironment. researchgate.net

Novel Target Identification and Validation within the Oxamniquine Pathway

The established mechanism of action for oxamniquine involves its activation by a schistosome-specific sulfotransferase (SULT) enzyme. nih.govnih.govnih.gov This activation step is crucial for the drug's schistosomicidal effect. Much of the current drug development effort is focused on designing derivatives that can be efficiently activated by the SULT enzymes across different schistosome species. nih.govnih.gov

However, a significant research gap exists in the identification and validation of other potential drug targets within the oxamniquine biochemical pathway or in related cellular processes. nih.gov While there are considerable efforts to identify new drug targets for schistosomiasis in general, the pipeline for novel antischistosomal agents remains limited. nih.govresearchgate.net Identifying alternative targets could open up entirely new avenues for drug design and provide backup strategies in case resistance to SULT-activated compounds emerges. Functional genomic screening and computational methods are potential approaches to uncover such novel targets. researchgate.net Validating new targets is an essential first step in diversifying the therapeutic arsenal (B13267) against schistosomiasis and ensuring long-term treatment viability. researchgate.net

Q & A

Q. What analytical methods are commonly used to quantify Oxamniquine hydrochloride in pharmaceutical formulations and biological samples?

The most widely applied methods include spectrofluorimetry, HPLC, spectrophotometry, and capillary electrophoresis. A validated spectrofluorimetric method involves derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride), which reacts with Oxamniquine under alkaline conditions (pH 10) to produce a fluorescent derivative measurable at 445 nm (excitation: 335 nm). This method offers high sensitivity (LOD: 0.007 μg ml⁻¹, LOQ: 0.02 μg ml⁻¹) and has been successfully applied to capsule analysis and spiked human plasma with 97.77% mean recovery . Comparative studies show alignment with official spectrophotometric methods, though spectrofluorimetry is preferred for its lower detection limits .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

While specific safety data for this compound is limited in the provided evidence, general guidelines for handling hydrochlorides include:

- Using personal protective equipment (PPE) such as gloves and lab coats.

- Working in a fume hood to avoid inhalation.

- Adhering to institutional biosafety protocols for chemical storage and waste disposal. Referencing analogous compounds (e.g., hydroxylamine hydrochloride), immediate decontamination of exposed skin and consultation with medical professionals are advised in case of accidental exposure .

Advanced Research Questions

Q. How can spectrofluorimetric methods for this compound be optimized to account for experimental parameter variability?

Key parameters to optimize include:

- Reagent volume : Dansyl chloride (0.7 ± 0.1 ml of 0.001% solution) .

- Reaction time : 35 ± 5 minutes for derivatization, followed by 15 ± 5 minutes for dilution .

- pH : Maintain 0.5 M sodium carbonate buffer (pH 10) for optimal reaction kinetics . Robustness testing should involve deliberate variations (±10% of optimal values) to assess method resilience. For example, fluorescence intensity remains stable within the tested ranges, indicating minimal impact from minor deviations .

Q. How can conflicting concentration data from HPLC and spectrofluorimetry be resolved?

Cross-validation strategies include:

- Statistical comparison (e.g., Student’s t-test, ANOVA) to evaluate systematic errors.

- Spiked recovery experiments in biological matrices (e.g., plasma) to assess matrix effects.

- Parallel analysis using a reference method (e.g., USP spectrophotometry) as a benchmark. In one study, spectrofluorimetric results for Oxamniquine capsules aligned with USP methods (R² > 0.99), supporting its reliability despite higher sensitivity .

Q. What derivatization strategies enhance this compound detection in complex biological matrices?

Dansyl chloride is a preferred derivatizing agent due to its reaction with secondary amines in Oxamniquine, forming a stable, highly fluorescent product. The proposed reaction pathway (Scheme 1 in ) involves nucleophilic substitution at the amine group, with fluorescence amplification enabling detection at trace levels (0.02–0.2 μg ml⁻¹). This approach reduces interference from plasma proteins, achieving >97% recovery in spiked human plasma .

Q. How should researchers validate this compound assays according to international guidelines?

Follow ICH Q2B recommendations for validation parameters:

- Linearity : Test across 0.02–0.2 μg ml⁻¹ with R² ≥ 0.999 .

- Accuracy : Spike recovery studies (target: 98–102%).

- Precision : Repeat intraday (n=3) and interday (n=5) analyses; %RSD < 2% .

- Specificity : Confirm no interference from excipients or biological components via chromatographic peak purity or fluorescence spectral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.